Methyl benzo[d]thiazole-7-carboxylate

Medicinal Chemistry Drug Discovery Organic Synthesis

Specifically validated in patent WO2009/104155 A1 as a key intermediate for orexin receptor antagonists—procuring this exact 7-carboxylate regioisomer ensures synthetic route continuity and avoids costly re-validation required when substituting 2- or 6-carboxylate analogs. Documented moderate in vitro cytotoxicity (IC50 10.5-15.0 µM) against HeLa, CaCo-2, and MCF-7 cell lines provides a quantifiable benchmark for oncology lead optimization and SAR studies. Its balanced physicochemical profile (logP 2.08, PSA 67.43) makes it an ideal neutral, moderately lipophilic scaffold for designing kinase probes in neurodegenerative disease research.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 1038509-28-2
Cat. No. B1457228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzo[d]thiazole-7-carboxylate
CAS1038509-28-2
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)N=CS2
InChIInChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3
InChIKeySVEZOHPWBLWBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl benzo[d]thiazole-7-carboxylate (CAS 1038509-28-2) | Benzothiazole-7-carboxylate Core Intermediate for Pharmaceutical R&D and Chemical Synthesis


Methyl benzo[d]thiazole-7-carboxylate (CAS 1038509-28-2) is a heterocyclic compound featuring a benzothiazole core with a methyl carboxylate substituent at the 7-position [1]. It belongs to the broader class of benzothiazole derivatives, a family recognized for its diverse pharmacological potential in medicinal chemistry [2]. This compound is primarily valued as a key intermediate or building block in the synthesis of more complex biologically active molecules, as evidenced by its explicit use in patented pharmaceutical compositions [3].

Why Generic Benzothiazole or Methyl Ester Substitution is Not Advisable for Methyl benzo[d]thiazole-7-carboxylate


Simple substitution with a different benzothiazole derivative or a non-7-carboxylate regioisomer is not chemically or functionally equivalent. The specific 7-position substitution pattern on the benzothiazole ring is a critical determinant of its reactivity and utility as a building block. While other benzothiazole carboxylates (e.g., 2-carboxylate or 6-carboxylate isomers) exist, they present different steric and electronic environments, leading to divergent reaction pathways in subsequent synthetic steps [1]. Furthermore, Methyl benzo[d]thiazole-7-carboxylate possesses a distinct molecular geometry and hydrogen-bonding profile that is essential for its role in constructing specific patented molecular architectures, a function that cannot be assumed by close analogs like Methyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS 209459-11-0) or Benzothiazole-7-carboxylic acid (CAS 677304-83-5) without significant, and likely detrimental, modifications to a validated synthetic route [2].

Quantitative Evidence Guide: Benchmarking Methyl benzo[d]thiazole-7-carboxylate Against Analogs


Proven Utility as a Regiospecific Intermediate in Orexin Receptor Antagonist Synthesis (vs. Other Benzothiazole Isomers)

Methyl benzo[d]thiazole-7-carboxylate is a specifically claimed intermediate in the synthesis of novel 2-aza-bicyclo[3.1.0]hexane derivatives for therapeutic use as orexin receptor antagonists, a validated drug target for insomnia [1]. This establishes a direct, documented role in a high-value synthetic pathway. In contrast, other regioisomers such as methyl benzo[d]thiazole-2-carboxylate or methyl benzo[d]thiazole-6-carboxylate are not described in this context, underscoring the functional specificity of the 7-carboxylate substitution for this particular class of drug candidates.

Medicinal Chemistry Drug Discovery Organic Synthesis

Enhanced In Vitro Cytotoxicity in Cancer Cell Lines Compared to Class Average

In comparative in vitro studies, Methyl benzo[d]thiazole-7-carboxylate demonstrates moderate cytotoxic activity against a panel of cancer cell lines. Its reported IC50 values against HeLa (10.5 µM), CaCo-2 (12.3 µM), and MCF-7 (15.0 µM) provide a quantitative benchmark . While this is a class-level inference, many unsubstituted or differently substituted benzothiazole derivatives in similar assays exhibit significantly higher (less potent) IC50 values, often exceeding 50 µM or showing no activity [1]. This suggests that the specific 7-carboxylate methyl ester substitution pattern contributes to a moderately enhanced cytotoxic profile relative to the broader benzothiazole class.

Anticancer Cytotoxicity Pharmacology

Unique Physicochemical Profile for Drug Design (logP, PSA) vs. Amino-Substituted Analogs

Methyl benzo[d]thiazole-7-carboxylate possesses a calculated logP of 2.08 and a Polar Surface Area (PSA) of 67.43 Ų, key parameters for predicting oral bioavailability and blood-brain barrier penetration [1]. This physicochemical profile differs significantly from common analogs like Methyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS 209459-11-0), which has an additional amino group (MW 208.24) that drastically alters its hydrogen bonding, lipophilicity, and basicity. The absence of a 2-amino group in the target compound results in a more lipophilic and neutral molecule, which can be advantageous for projects targeting intracellular or CNS targets where high polarity and hydrogen bonding are detrimental.

ADME Drug-likeness Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for Methyl benzo[d]thiazole-7-carboxylate (CAS 1038509-28-2)


Medicinal Chemistry: Synthesis of Orexin Receptor Antagonists

Methyl benzo[d]thiazole-7-carboxylate is ideally suited as a building block for programs developing orexin receptor antagonists, as explicitly validated by its use in patent WO2009/104155 A1 [1]. Its procurement ensures continuity with established synthetic routes, reducing development time and risk compared to using unvalidated analogs. This application is directly supported by the evidence of its documented role as a specific intermediate.

Cancer Research: Lead Optimization in Cytotoxic Benzothiazole Series

With demonstrated moderate in vitro cytotoxicity (IC50 10.5-15.0 µM) against HeLa, CaCo-2, and MCF-7 cell lines , this compound is a logical starting point for hit-to-lead or lead optimization campaigns in oncology. Its quantifiable potency advantage over many simpler benzothiazole derivatives provides a defined benchmark for evaluating new analogs and establishing structure-activity relationships.

Chemical Biology: Tool Compound for Probing Kinase Inhibition

Derivatives based on the benzothiazole-7-carboxylate core have been evaluated for inhibitory potency against kinases implicated in Alzheimer's disease [2]. While the unsubstituted methyl ester itself may not be a final inhibitor, it serves as an essential precursor. Its distinct physicochemical profile (logP 2.08, PSA 67.43) makes it an attractive scaffold for designing novel chemical probes to investigate kinase function, particularly where a neutral, moderately lipophilic core is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl benzo[d]thiazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.